
4-(Chloromethyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-oxazolidin-2-one typically involves the reaction of oxazolidin-2-one with chloromethylating agents. One common method is the reaction of oxazolidin-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective chloromethylation of the oxazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Chloromethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted oxazolidinones with various functional groups.
Oxidation: Oxidized derivatives of oxazolidinone.
Reduction: Methyl-substituted oxazolidinones.
科学研究应用
4-(Chloromethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of polymers and resins with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various assays and studies.
作用机制
The mechanism of action of 4-(Chloromethyl)-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with biomolecules. The exact molecular targets and pathways depend on the specific application and the nature of the nucleophiles present.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)-1,3-oxazolidin-2-one: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-1,3-oxazolidin-2-one: Contains a hydroxymethyl group, making it more hydrophilic.
4-(Methyl)-1,3-oxazolidin-2-one: Lacks the halogen atom, making it less reactive.
Uniqueness
4-(Chloromethyl)-1,3-oxazolidin-2-one is unique due to its chloromethyl group, which imparts specific reactivity that can be exploited in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
属性
CAS 编号 |
62941-88-2 |
|---|---|
分子式 |
C4H6ClNO2 |
分子量 |
135.55 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6ClNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7) |
InChI 键 |
MWGJVZIMGXSJSB-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)O1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


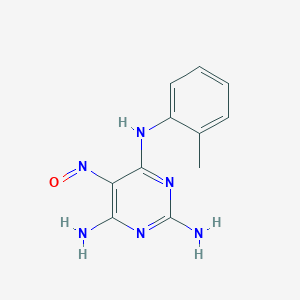
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
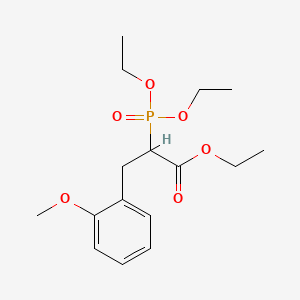
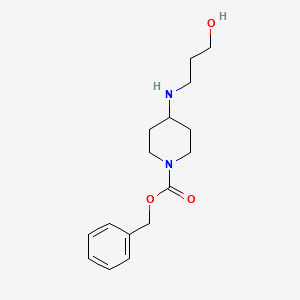
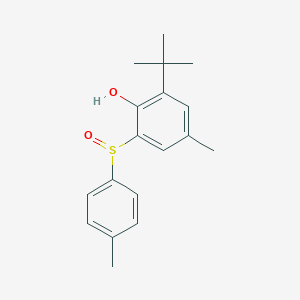
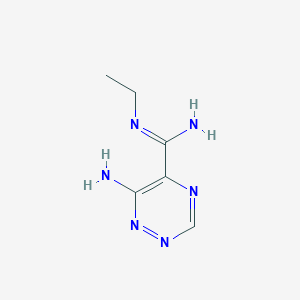
![6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione](/img/structure/B14001581.png)
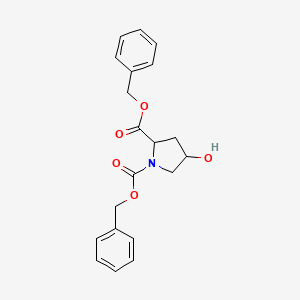
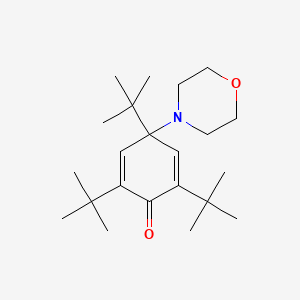
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)
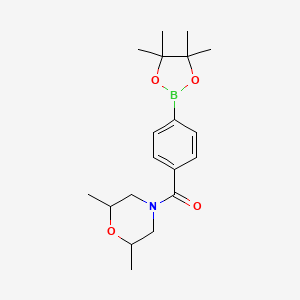
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
